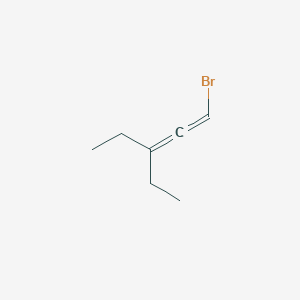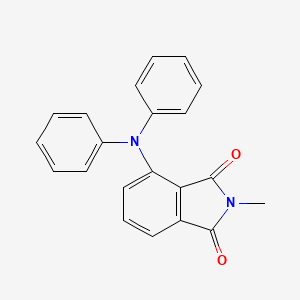
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(Benzoylamino)phenylamino)-3-((4-((3-carboxy-4-hydroxyphenyl)azo)-2-carboxymethoxy-6-sulfonaphth-1-yl)azo)-4-hydroxy-2-naphthalenesulfonic acid, tetrasodium salt is a complex organic compound. It is characterized by its multiple functional groups, including benzoylamino, phenylamino, carboxy, hydroxy, and sulfonic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.
Azo Coupling Reaction: The formation of azo groups involves the reaction of diazonium salts with aromatic compounds. This step is crucial for introducing the azo linkages in the compound.
Carboxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction reactions can target the azo groups, converting them to amines.
Substitution: Various substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro compounds, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its azo groups.
Medicine: Investigated for potential therapeutic applications due to its complex structure.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility in aqueous environments. The benzoylamino and phenylamino groups can form hydrogen bonds and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Azo Dyes: Compounds with similar azo linkages used in dyeing processes.
Sulfonated Aromatics: Compounds with sulfonic acid groups used in detergents and surfactants.
Hydroxy Aromatics: Compounds with hydroxy groups used in antioxidants and pharmaceuticals.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer a range of chemical properties and potential applications. Its structure allows for diverse interactions and reactions, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
5905-21-5 |
|---|---|
Fórmula molecular |
C42H26N6Na4O14S2 |
Peso molecular |
994.8 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-[[6-(4-benzamidoanilino)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-(carboxylatomethoxy)-7-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C42H30N6O14S2.4Na/c49-34-15-11-27(18-32(34)42(54)55)45-46-33-20-35(62-21-37(50)51)38(30-14-12-28(19-31(30)33)63(56,57)58)47-48-39-36(64(59,60)61)17-23-16-26(10-13-29(23)40(39)52)43-24-6-8-25(9-7-24)44-41(53)22-4-2-1-3-5-22;;;;/h1-20,43,49,52H,21H2,(H,44,53)(H,50,51)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4 |
Clave InChI |
CFJDEKXCGXGONW-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C6=C5C=CC(=C6)S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-])OCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)






![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
